3-chloro-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide
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Overview
Description
3-CHLORO-N’~2~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing aromatic ring, and is substituted with various functional groups, including a chloro group, a methoxy group, and a nitro-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N’~2~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the various substituents through a series of reactions, including halogenation, nitration, and condensation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N’~2~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, oxidizing agents like potassium permanganate or chromium trioxide, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-CHLORO-N’~2~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-CHLORO-N’~2~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE: shares structural similarities with other benzothiophene derivatives and pyrazole-containing compounds.
Imidazole Derivatives: These compounds also feature nitrogen-containing heterocycles and exhibit a wide range of biological activities
Indole Derivatives: Indole-containing compounds are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
The uniqueness of 3-CHLORO-N’~2~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE lies in its specific combination of functional groups and heterocyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H16ClN5O4S |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
3-chloro-N-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H16ClN5O4S/c1-31-17-7-6-13(8-14(17)11-26-12-15(10-24-26)27(29)30)9-23-25-21(28)20-19(22)16-4-2-3-5-18(16)32-20/h2-10,12H,11H2,1H3,(H,25,28)/b23-9+ |
InChI Key |
RVFARWMBYLDIBT-NUGSKGIGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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